molecular formula C14H23N5 B11728560 N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine

N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11728560
M. Wt: 261.37 g/mol
InChI Key: FLBNWGWOZFITGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde with 1-(propan-2-yl)-1H-pyrazol-4-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of pyrazole carboxylic acids.

    Reduction: Formation of pyrazole alcohols.

    Substitution: Formation of alkylated or acylated pyrazoles.

Scientific Research Applications

N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an antagonist or agonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its dual pyrazole rings and specific alkyl substitutions, which confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C14H23N5/c1-11(2)8-18-9-13(6-16-18)5-15-14-7-17-19(10-14)12(3)4/h6-7,9-12,15H,5,8H2,1-4H3

InChI Key

FLBNWGWOZFITGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNC2=CN(N=C2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.